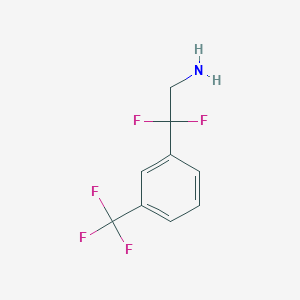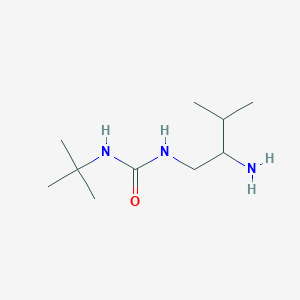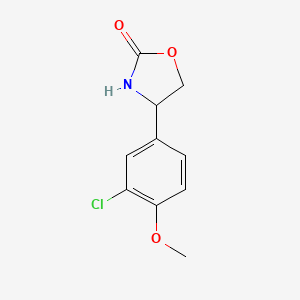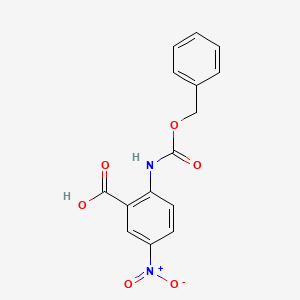
3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxylic acid group and two methyl groups attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isoxazole ring. The reaction typically requires refluxing the mixture in ethanol for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or isoxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in various substituted isoxazole derivatives.
科学的研究の応用
3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2,6-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2,5-Dimethylphenyl)-4-methylisoxazole-5-carboxylic acid
Uniqueness
3-(2,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the isoxazole ring
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-7-4-5-8(2)10(6-7)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16) |
InChIキー |
NWAFVYOAIDCKRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)







![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)

